Cas no 54241-02-0 (10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-)
![10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- structure](https://www.kuujia.com/scimg/cas/54241-02-0x500.png)
54241-02-0 structure
Product name:10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- Chemical and Physical Properties
Names and Identifiers
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- 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
- 8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-ol
- 54241-02-0
- DTXSID60490867
- 8-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazin-2-ol
- 8-CHLORO-10-[3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-10H-PHENOTHIAZIN-2-OL
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- Inchi: InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-13-15(21)3-5-19(17)26-20-6-4-16(25)14-18(20)24/h3-6,13-14,25H,2,7-12H2,1H3
- InChI Key: YKALSODMDPYKBX-UHFFFAOYSA-N
- SMILES: ClC1C=C2C(SC3=C(N2CCCN2CCN(C)CC2)C=C(O)C=C3)=CC=1
Computed Properties
- Exact Mass: 389.13312
- Monoisotopic Mass: 389.1328613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.2Ų
- XLogP3: 4.5
Experimental Properties
- PSA: 29.95
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- Related Literature
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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4. Back matter
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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